4-(4-Iodobenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

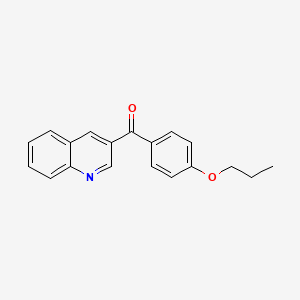

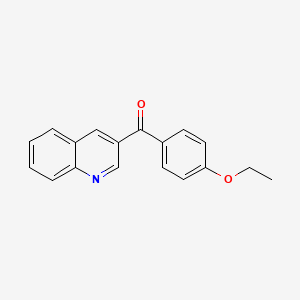

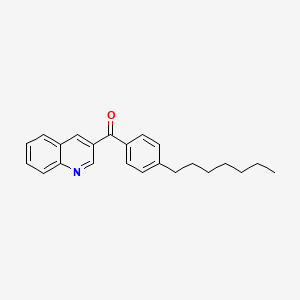

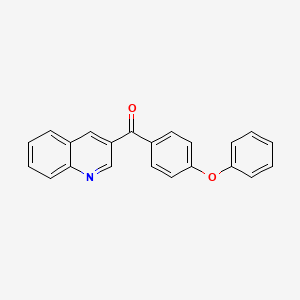

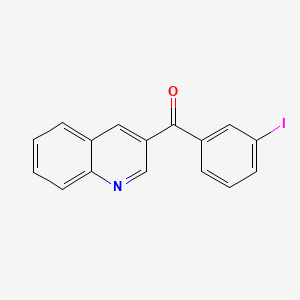

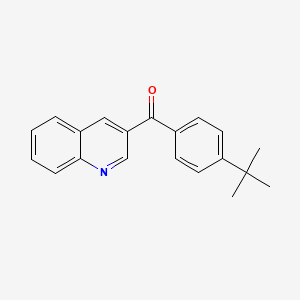

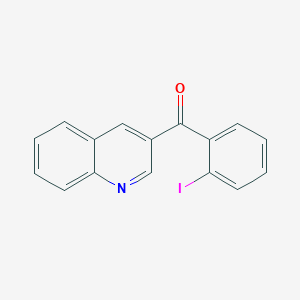

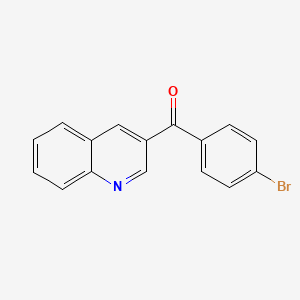

4-(4-Iodobenzoyl)quinoline is a chemical compound used in scientific research. It has a molecular formula of C16H10INO and a molecular weight of 359.16 g/mol .

Molecular Structure Analysis

The molecular structure of 4-(4-Iodobenzoyl)quinoline consists of a quinoline core with an iodobenzoyl group attached at the 4-position .Scientific Research Applications

Medicinal Chemistry and Drug Design

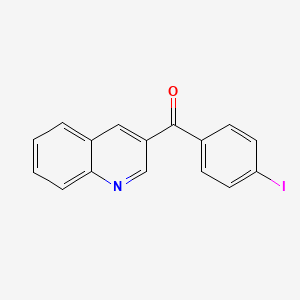

3-(4-Iodobenzoyl)quinoline: has been recognized as a significant pharmacophore in medicinal chemistry due to its broad spectrum of bioactivity . Its structural motif is commonly found in drugs with antimalarial, antibacterial, anticancer, local anesthetic, and anti-tubercular properties . The iodine substituent on the benzoyl group may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.

Photovoltaic Applications

Quinoline derivatives, including 3-(4-Iodobenzoyl)quinoline , have shown promise in third-generation photovoltaic applications . They are being explored for their potential in polymer solar cells and dye-synthesized solar cells (DSSCs), where their optoelectronic properties can be harnessed to improve energy conversion efficiency .

Organic Synthesis

In the realm of synthetic organic chemistry, 3-(4-Iodobenzoyl)quinoline serves as a versatile intermediate. It can be used to synthesize a variety of biologically active quinoline analogues, which are important scaffolds in drug discovery and play a major role in the field of medicinal chemistry .

Material Science

The optoelectronic characteristics of quinoline derivatives make them suitable for use in material science, particularly in the design of organic light-emitting diodes (OLEDs) and transistors . The iodine moiety in 3-(4-Iodobenzoyl)quinoline could potentially influence the electronic properties of these materials, leading to improved device performance.

Analytical Chemistry

Quinoline compounds have been utilized as fluorescent sensors in analytical chemistry. They can act as efficient detectors for small inorganic cations in polar solvents, with the possibility of 3-(4-Iodobenzoyl)quinoline being used in similar applications due to its structural features .

Pharmacological Research

The quinoline core is an indisputable pharmacophore in drug design, and derivatives like 3-(4-Iodobenzoyl)quinoline are being studied for their medicinal potential and pharmacological applications. This includes in vivo and in vitro screenings that may pave the way for novel drug development .

Future Directions

Quinoline and its derivatives have attracted the interest of researchers due to their wide variety of applications, such as the diverse spectrum of activities and their numerous uses in industrial and synthetic organic chemistry . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

Mechanism of Action

Target of Action

The primary targets of quinoline derivatives, such as 3-(4-Iodobenzoyl)quinoline, are often bacterial enzymes like gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

Quinoline derivatives interact with their targets by inhibiting their function. For instance, they can inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases . This inhibition can lead to changes in bacterial DNA synthesis, disrupting their ability to replicate and survive .

Biochemical Pathways

Quinoline derivatives can affect multiple biochemical pathways. For example, they have been found to inhibit two primary proinflammatory signaling pathways, JAK/STAT and NF-kappa B . This simultaneous inhibition can lead to a decrease in the release of various proinflammatory factors, potentially leading to anti-inflammatory effects .

Pharmacokinetics

They are widely distributed throughout the body, undergo metabolism primarily at the C7 position, and are excreted via the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The result of the action of quinoline derivatives can vary depending on the specific compound and its targets. Their primary effect is often antimicrobial, due to their inhibition of key bacterial enzymes . Additionally, their potential anti-inflammatory effects could lead to a decrease in inflammation and related symptoms .

Action Environment

The action, efficacy, and stability of quinoline derivatives can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of these compounds . Additionally, factors such as the presence of other drugs or compounds, the specific strain of bacteria, and patient-specific factors (e.g., age, health status) can also influence their action.

properties

IUPAC Name |

(4-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-5-11(6-8-14)16(19)13-9-12-3-1-2-4-15(12)18-10-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLSQANUBBVFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Iodobenzoyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.